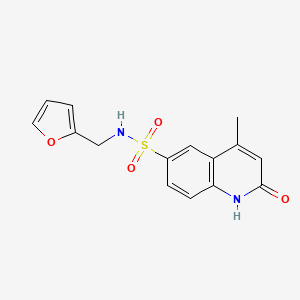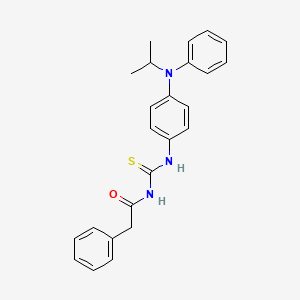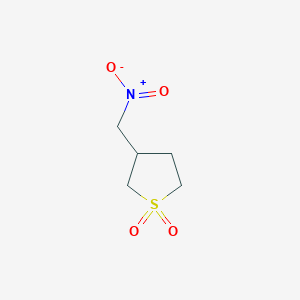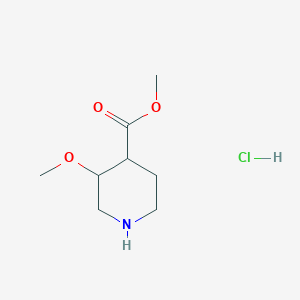
1-(Oxolan-2-ylmethyl)pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxolan-2-ylmethyl)pyrrole-2,5-dione, also known as 2-Oxomethyl-1,3-dioxopyrrolidine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrrolidine derivative, which has a unique structure that makes it suitable for use in different research areas.
Mechanism of Action
The mechanism of action of 1-(Oxolan-2-ylmethyl)pyrrole-2,5-dione is not fully understood. However, it is believed to act as an inhibitor of enzymes that are involved in various biochemical pathways. This compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter in the brain.
Biochemical and Physiological Effects:
1-(Oxolan-2-ylmethyl)pyrrole-2,5-dione has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has antioxidant properties and can scavenge free radicals. It has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(Oxolan-2-ylmethyl)pyrrole-2,5-dione in lab experiments include its ease of synthesis, its unique structure, and its potential applications in various fields. However, there are also some limitations to its use. This compound is not very soluble in water, which can make it difficult to work with in aqueous solutions. It can also be expensive to synthesize, which can limit its use in some experiments.
Future Directions
There are many future directions for research on 1-(Oxolan-2-ylmethyl)pyrrole-2,5-dione. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of the mechanism of action of this compound and its potential as an enzyme inhibitor. Additionally, this compound could be studied for its potential applications in drug discovery, material science, and biochemistry.
Synthesis Methods
The synthesis of 1-(Oxolan-2-ylmethyl)pyrrole-2,5-dione involves the reaction of pyrrole-2,5-dione with glycidol in the presence of a catalyst. The reaction proceeds through the opening of the epoxide ring of glycidol, which then reacts with the pyrrole-2,5-dione to form the desired product. This synthesis method has been optimized and can be carried out under mild conditions, making it a convenient and efficient way of synthesizing 1-(Oxolan-2-ylmethyl)pyrrole-2,5-dione.
Scientific Research Applications
1-(Oxolan-2-ylmethyl)pyrrole-2,5-dione has been extensively studied for its potential applications in various fields. In the field of organic chemistry, this compound has been used as a building block for the synthesis of other compounds. It has also been used in the synthesis of natural products and pharmaceuticals. In the field of material science, 1-(Oxolan-2-ylmethyl)pyrrole-2,5-dione has been used as a monomer for the synthesis of polymers with unique properties. It has also been used as a precursor for the synthesis of metal-organic frameworks. In the field of biochemistry, this compound has been studied for its potential as an enzyme inhibitor.
properties
IUPAC Name |
1-(oxolan-2-ylmethyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-8-3-4-9(12)10(8)6-7-2-1-5-13-7/h3-4,7H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEFROKGKCHIAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxolan-2-ylmethyl)pyrrole-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2587129.png)

![Ethyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate](/img/structure/B2587131.png)


![N-(4-phenylbutan-2-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide](/img/structure/B2587134.png)


![2-imino-N-(2-methoxyethyl)-10-methyl-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2587143.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2587147.png)

